N-(2-Butyl-4-methylpyrimidin-5-yl)prop-2-enamide
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Overview
Description
N-(2-Butyl-4-methylpyrimidin-5-yl)prop-2-enamide is a chemical compound with the molecular formula C12H17N3O It is characterized by a pyrimidine ring substituted with butyl and methyl groups, and an amide group attached to a prop-2-enyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butyl-4-methylpyrimidin-5-yl)prop-2-enamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and an amidine derivative under acidic or basic conditions.
Substitution Reactions: The butyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Amidation: The final step involves the reaction of the substituted pyrimidine with acryloyl chloride in the presence of a base like triethylamine to form the prop-2-enamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-Butyl-4-methylpyrimidin-5-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated pyrimidine derivatives.
Scientific Research Applications
N-(2-Butyl-4-methylpyrimidin-5-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Butyl-4-methylpyrimidin-5-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Butyl-4-methylpyrimidin-5-yl)acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.
N-(2-Butyl-4-methylpyrimidin-5-yl)butanamide: Similar structure but with a butanamide group.
Uniqueness
N-(2-Butyl-4-methylpyrimidin-5-yl)prop-2-enamide is unique due to its specific substitution pattern and the presence of the prop-2-enamide group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-butyl-4-methylpyrimidin-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-4-6-7-11-13-8-10(9(3)14-11)15-12(16)5-2/h5,8H,2,4,6-7H2,1,3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKMUUJGTYTQEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(C(=N1)C)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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